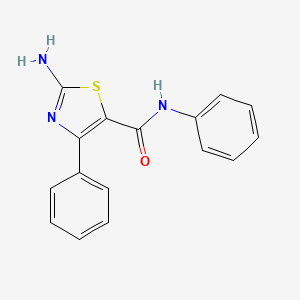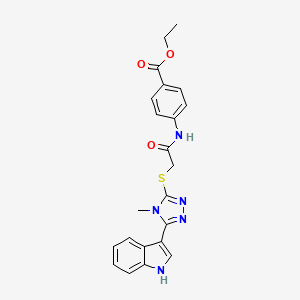
3-(2-Aminoethoxy)-4-methylbenzoic acid;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Aminoethoxy)-4-methylbenzoic acid;hydrochloride is a chemical compound with a complex structure that includes an aminoethoxy group and a methylbenzoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminoethoxy)-4-methylbenzoic acid;hydrochloride typically involves the reaction of 4-methylbenzoic acid with 2-aminoethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often involving advanced techniques such as crystallization and purification to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
3-(2-Aminoethoxy)-4-methylbenzoic acid;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of new functional groups.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically leading to the formation of simpler compounds.
Substitution: This reaction involves the replacement of one functional group with another, which can significantly alter the chemical properties of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts that facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, but they often involve controlled temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids or ketones, while reduction may yield alcohols or amines. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced.
科学的研究の応用
3-(2-Aminoethoxy)-4-methylbenzoic acid;hydrochloride has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the treatment of certain diseases where it may act as an inhibitor or modulator of specific biological pathways.
Industry: It is used in the production of various industrial chemicals and materials, where its unique properties can enhance the performance of the final products.
作用機序
The mechanism of action of 3-(2-Aminoethoxy)-4-methylbenzoic acid;hydrochloride involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins that play a role in various physiological processes. The compound can modulate the activity of these targets, leading to changes in cellular function and overall biological effects.
類似化合物との比較
Similar Compounds
Some compounds similar to 3-(2-Aminoethoxy)-4-methylbenzoic acid;hydrochloride include:
- 4-(2-Aminoethoxy)-3-methoxybenzoic acid hydrochloride
- 3-(2-Aminoethoxy)propanoic acid
- (S)-trans-2-Amino-4-(2-aminoethoxy)-3-butenoic acid hydrochloride
Uniqueness
What sets this compound apart from these similar compounds is its specific structure, which imparts unique chemical properties and reactivity. This uniqueness makes it particularly valuable in certain applications where other compounds may not be as effective.
特性
IUPAC Name |
3-(2-aminoethoxy)-4-methylbenzoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3.ClH/c1-7-2-3-8(10(12)13)6-9(7)14-5-4-11;/h2-3,6H,4-5,11H2,1H3,(H,12,13);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLAUPXQQGZFWOB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)OCCN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![ethyl 2-((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetate](/img/structure/B2415604.png)

![Potassium;2-[(3-hydroxypyrrolidin-1-yl)methyl]-1,3-oxazole-4-carboxylate](/img/structure/B2415610.png)
![2-(4-fluorophenoxy)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2415612.png)
![N-([2,2'-bifuran]-5-ylmethyl)-2-(m-tolyl)acetamide](/img/structure/B2415613.png)

![Tert-butyl 7'-bromo-4'-hydroxyspiro[azetidine-3,2'-chromane]-1-carboxylate](/img/structure/B2415615.png)
![2-(4-(5-(Tert-butyl)-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol](/img/structure/B2415618.png)
![3-(3-chlorobenzo[b]thiophene-2-carboxamido)-N-phenylbenzofuran-2-carboxamide](/img/structure/B2415620.png)

![N-(3-methoxypropyl)-4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxamide](/img/structure/B2415623.png)

![6-Bromothieno[2,3-d]pyrimidin-4-amine](/img/structure/B2415625.png)
![N-[1-(4-Chloro-1H-pyrrole-2-carbonyl)piperidin-4-yl]but-2-ynamide](/img/structure/B2415626.png)
